molecular formula C14H19NO3 B1452785 ethyl 2-methyl-N-(4-methylbenzoyl)alaninate CAS No. 1206087-17-3

ethyl 2-methyl-N-(4-methylbenzoyl)alaninate

Cat. No.: B1452785
CAS No.: 1206087-17-3
M. Wt: 249.3 g/mol
InChI Key: RIKCIHZQUZBNAM-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-N-(4-methylbenzoyl)alaninate is a chemical compound that belongs to the class of esters. It is characterized by its unique structure, which includes an ethyl ester group, a methyl group, and a benzoyl group attached to an alanine derivative. This compound is commonly used in various fields of scientific research due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-N-(4-methylbenzoyl)alaninate typically involves the esterification of 2-methylalanine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-N-(4-methylbenzoyl)alaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: The major product is typically a carboxylic acid derivative.

    Reduction: The major product is an alcohol derivative.

    Substitution: The major product depends on the nucleophile used in the reaction.

Scientific Research Applications

Ethyl 2-methyl-N-(4-methylbenzoyl)alaninate is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-N-(4-methylbenzoyl)alaninate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The benzoyl group plays a crucial role in binding to the active site of enzymes, while the ester group can undergo hydrolysis to release the active form of the compound.

Comparison with Similar Compounds

Ethyl 2-methyl-N-(4-methylbenzoyl)alaninate can be compared with other similar compounds such as:

    Ethyl 2-methyl-N-(4-chlorobenzoyl)alaninate: Similar structure but with a chlorine atom instead of a methyl group on the benzoyl ring.

    Ethyl 2-methyl-N-(4-nitrobenzoyl)alaninate: Contains a nitro group on the benzoyl ring, which can significantly alter its reactivity and biological activity.

    Ethyl 2-methyl-N-(4-hydroxybenzoyl)alaninate: The presence of a hydroxyl group on the benzoyl ring can enhance its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-methyl-2-[(4-methylbenzoyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-5-18-13(17)14(3,4)15-12(16)11-8-6-10(2)7-9-11/h6-9H,5H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKCIHZQUZBNAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)NC(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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